N-(1,10-Phenanthrolin-5-yl)acrylamide
CAS No.: 321954-23-8
Cat. No.: VC17600412
Molecular Formula: C15H11N3O
Molecular Weight: 249.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 321954-23-8 |
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Molecular Formula | C15H11N3O |
Molecular Weight | 249.27 g/mol |
IUPAC Name | N-(1,10-phenanthrolin-5-yl)prop-2-enamide |
Standard InChI | InChI=1S/C15H11N3O/c1-2-13(19)18-12-9-10-5-3-7-16-14(10)15-11(12)6-4-8-17-15/h2-9H,1H2,(H,18,19) |
Standard InChI Key | DEXIAIVWKNJLGP-UHFFFAOYSA-N |
Canonical SMILES | C=CC(=O)NC1=C2C=CC=NC2=C3C(=C1)C=CC=N3 |
Introduction
Structural and Chemical Properties of N-(1,10-Phenanthrolin-5-yl)acrylamide
Molecular Architecture
N-(1,10-Phenanthrolin-5-yl)acrylamide consists of a planar 1,10-phenanthroline heterocycle substituted at the 5-position with an acrylamide group. The phenanthroline core provides two nitrogen atoms capable of forming stable coordination complexes with transition metals and lanthanides, while the acrylamide moiety enables radical-initiated polymerization. Steric hindrance from the phenanthroline system influences both its reactivity in polymerization and its metal-binding behavior .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
1H NMR spectra of the monomer show distinct aromatic proton resonances between 7.3–8.5 ppm, with methyl groups on the phenanthroline ring appearing as singlets near 2.9 ppm . The vinyl protons of the acrylamide group exhibit complex splitting patterns due to coupling with adjacent protons and the electron-withdrawing effect of the amide.
Infrared Spectroscopy (IR):
Key IR absorptions include:
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N–H stretch: 3,363 cm−1 (amide group)
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C=O stretch: 1,732 cm−1 (acrylate carbonyl)
Synthesis and Copolymerization
Monomer Synthesis
The synthesis involves nitration of 1,10-phenanthroline followed by reduction to 5-amino-1,10-phenanthroline. Subsequent acylation with acryloyl chloride yields the target monomer :
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Nitration: 1,10-Phenanthroline is treated with concentrated HNO3/H2SO4 at 115°C to introduce a nitro group at the 5-position.
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Reduction: Catalytic hydrogenation (Pd/C, H2) converts the nitro group to an amine.
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Acylation: Reaction with acryloyl chloride in the presence of triethylamine forms the acrylamide derivative.
Key Challenges:
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Low yields (~60%) due to steric hindrance during acylation .
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Purification requires reprecipitation from methanol/acetone mixtures .
Copolymerization with Methyl Methacrylate
N-(1,10-Phenanthrolin-5-yl)acrylamide copolymerizes with MMA via free-radical polymerization using azobisisobutyronitrile (AIBN) as the initiator. The feed ratio significantly impacts copolymer composition:
Feed Ratio (MMA:Acrylamide) | Copolymer Composition (MMA:Acrylamide) |
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90:10 | 93:7 |
80:20 | 85:15 |
MMA’s higher reactivity (due to lower steric hindrance) leads to preferential incorporation, limiting acrylamide content in the final polymer .
Thermal and Physicochemical Stability
Thermal Degradation
Thermogravimetric analysis (TGA) shows the copolymer is stable up to 300°C, with major weight loss occurring at 350–400°C due to decomposition of the phenanthroline moiety . Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of 105°C, indicative of a rigid polymer backbone .
Solubility and Morphology
The copolymer dissolves in polar aprotic solvents (e.g., DMF, DMSO) but precipitates in methanol. Films cast from DMF exhibit smooth surfaces with no phase separation, suggesting homogeneous distribution of phenanthroline units .
Applications in Lanthanide Binding
Coordination Behavior
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Steric hindrance: Bulky phenanthroline groups prevent optimal metal coordination.
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Low accessibility: The rigid polymer matrix restricts lanthanide diffusion to binding sites.
Comparative Performance
Lanthanide | Initial Concentration (ppm) | Retention (%) at 0.05 M HNO3 |
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Ce | 10.2 | 0.12 |
Eu | 9.8 | 0.08 |
La | 10.1 | 0.10 |
Future Directions and Modifications
Structural Optimization
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Side-chain flexibility: Introducing spacer groups (e.g., ethylene glycol) between the phenanthroline and acrylamide could enhance metal accessibility .
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Crosslinking: Divinylbenzene crosslinkers may improve mechanical stability in high-acidity environments .
Alternative Applications
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